molecular formula CaSO3·2H2O<br>CaSO3<br>CaO3S B084615 Calcium sulfite CAS No. 10257-55-3

Calcium sulfite

Cat. No. B084615
CAS RN: 10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
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Patent
US05817283

Procedure details

In a second embodiment of the present invention, no wet scrubbing of the sulfur dioxide from the combustion gas stream is effected but rather removal of sulfur dioxide by dry calcium hydroxide injection is carried out, and the combustion gas stream substantially humidified prior to such treatment. As illustrated in FIG. 2, a combustion gas stream, containing sulfur dioxide and nitrogen oxides, is passed through a line 20 while water is injected into the gas stream through line 21 to substantially completely humidify the gas stream. Dry calcium hydroxide is then charged to the humidified gas stream in line 20 through line 22 from a source 23. The injected calcium hydroxide will react with sulfur dioxide present in the humidified gas stream to form calcium sulfite and/or calcium sulfate. The humidified combustion gas stream is then passed to a coronal discharge unit 24 where NOx present therein is converted to nitric acid. The combustion gas stream is discharged from the coronal discharge unit, as hereinbefore described, through line 25 and now contains calcium sulfite and/or calcium sulfate, as well as nitric acid. Additional dry calcium hydroxide is fed to line 25 from a source 26 through line 27, which additional calcium hydroxide reacts with nitric acid present in the combustion gas stream to form calcium nitrate. The combustion gas stream is then fed to a dry filtering device, such as a baghouse filter unit 26. In the baghouse filter unit 26, a mixture of calcium sulfite and/or calcium sulfate with calcium nitrate, and residual calcium hydroxide, is separated and discharged through line 29 to a collection device 30, while the combustion gas with sulfur dioxide and nitrogen oxides removed therefrom is discharged to the atmosphere through line 31. In order to maximize the use of the calcium hydroxide, a portion of the material from the collection device 30 may be returned to the dry calcium hydroxide sources 23 and 26 through lines 32 and 33 respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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reactant
Reaction Step Three
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reactant
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Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].S([O-])([O-])=O.[Ca+2:9].S([O-])([O-])(=O)=O.[Ca+2].[OH-].[Ca+2].[OH-]>>[N+:1]([O-:4])([O-:3])=[O:2].[Ca+2:9].[N+:1]([O-:4])([O-:3])=[O:2] |f:1.2,3.4,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Ca+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.